molecular formula C30H24 B8259886 1,3,5-tris(4-ethenylphenyl)benzene

1,3,5-tris(4-ethenylphenyl)benzene

Cat. No.: B8259886
M. Wt: 384.5 g/mol
InChI Key: SLQILMMSNMTAQU-UHFFFAOYSA-N
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Description

4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl is a complex organic compound characterized by its unique structure, which includes multiple vinyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl typically involves a series of organic reactions, including Suzuki coupling reactions. For instance, a common method involves the reaction of tris(4-bromophenyl)corrole with appropriate reagents under controlled conditions to introduce the vinyl groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The vinyl and phenyl groups in its structure allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl include:

Uniqueness

The uniqueness of 4,4’‘-Divinyl-5’-(4-vinylphenyl)-1,1’:3’,1’'-terphenyl lies in its multiple vinyl and phenyl groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3,5-tris(4-ethenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h4-21H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQILMMSNMTAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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